6-Mercaptopurine is a purine analog that acts as an antineoplastic and immunosuppressive agent. [] It is classified as an antimetabolite, specifically a purine antagonist. [] 6-Mercaptopurine plays a crucial role in scientific research as a tool for studying purine metabolism, DNA replication, and cell signaling pathways. [, ] Its antiproliferative effects make it valuable for investigating the mechanisms of cell growth and death, particularly in the context of cancer and immune responses. []
Future Directions
Personalized Medicine: Further exploring the role of genetic polymorphisms in TPMT and other enzymes involved in 6-mercaptopurine metabolism to optimize its therapeutic efficacy and minimize toxicity. [, , , , , , ]
Drug Delivery Systems: Developing novel drug delivery systems for 6-mercaptopurine to enhance its bioavailability, target specific tissues or cells, and reduce side effects. []
Combination Therapies: Investigating the potential of 6-mercaptopurine in combination with other therapeutic agents for treating leukemia, IBD, and other diseases. [, ]
Mechanism-Based Biomarkers: Identifying novel biomarkers that predict response to 6-mercaptopurine therapy or the development of resistance. []
Understanding Off-Target Effects: Investigating the potential off-target effects of 6-mercaptopurine on other cellular pathways and their implications for both efficacy and toxicity. []
Related Compounds
Azathioprine
Compound Description: Azathioprine is an immunosuppressant prodrug that is widely used in the treatment of autoimmune diseases, including inflammatory bowel disease, and in organ transplantation to prevent rejection. [, , ] It is metabolized in the body to 6-mercaptopurine. [, , ]
Relevance: Azathioprine is a prodrug of 6-mercaptopurine, meaning it is converted to 6-mercaptopurine in the body to exert its therapeutic effects. [, , ] Both compounds are purine antagonists and share similar mechanisms of action, primarily through the inhibition of purine synthesis. [, , ] The metabolism and toxicity profiles of azathioprine and 6-mercaptopurine are closely linked, and genetic variations in enzymes like TPMT can significantly impact the efficacy and safety of both drugs. [, , ]
Thioguanine
Compound Description: Thioguanine is a thiopurine antimetabolite drug used in the treatment of acute myelogenous leukemia and acute lymphocytic leukemia. [, ] It is also being investigated for its potential use in the treatment of inflammatory bowel diseases. Like 6-mercaptopurine, thioguanine is incorporated into DNA, leading to DNA damage and ultimately cell death. [, ]
Relevance: Thioguanine is structurally similar to 6-mercaptopurine, differing only in the presence of an amino group at position 2 of the purine ring. [, ] Both drugs are metabolized by the enzyme thiopurine S-methyltransferase (TPMT). [, ] Deficiency in TPMT can lead to the accumulation of thioguanine nucleotides, potentially resulting in severe myelosuppression and other adverse effects. [, ] Both thioguanine and 6-mercaptopurine are purine antagonists, interfering with purine synthesis, DNA replication, and ultimately leading to cell death. [, ]
6-Thiouric Acid
Compound Description: 6-Thiouric acid is a metabolite of both 6-mercaptopurine and thioguanine. [, , ] It is formed through the oxidation of these thiopurines by the enzyme xanthine oxidase. [, , ] While 6-thiouric acid itself has minimal pharmacological activity, its formation represents a significant pathway in the metabolism and elimination of 6-mercaptopurine and thioguanine. [, , ]
Relevance: The formation of 6-thiouric acid from 6-mercaptopurine is a significant metabolic pathway, influencing the drug's pharmacokinetics and availability for conversion to active metabolites. [, , ] Inhibition of xanthine oxidase, the enzyme responsible for this conversion, by drugs like allopurinol, can lead to increased levels of 6-mercaptopurine and potentially enhance its toxicity. [, , ] This interaction highlights the importance of considering 6-thiouric acid formation when optimizing 6-mercaptopurine dosage, especially in patients concurrently taking xanthine oxidase inhibitors. [, , ]
6-Thioguanine Nucleotides (6-TGN)
Compound Description: 6-Thioguanine nucleotides (6-TGN) are the active metabolites of both 6-mercaptopurine and thioguanine. [, , ] They are formed through a series of intracellular metabolic steps that involve the addition of phosphate groups to thioguanine. [, , ] 6-TGN exert their cytotoxic effects by incorporating into DNA, leading to DNA damage, inhibition of DNA synthesis, and ultimately apoptosis or cell death. [, , ] They are considered crucial for the therapeutic efficacy of thiopurines in treating leukemias and autoimmune diseases. [, , ]
Relevance: 6-TGN are the active metabolites of 6-mercaptopurine, meaning they are responsible for the drug's therapeutic effects in treating leukemia and other conditions. [, , ] 6-mercaptopurine itself acts as a prodrug and must be converted into 6-TGN to exert its cytotoxic effects. [, , ] Monitoring 6-TGN levels can help optimize 6-mercaptopurine therapy and minimize toxicity. [, , ]
6-Methylmercaptopurine Ribonucleotides (6-MMP)
Compound Description: 6-Methylmercaptopurine ribonucleotides (6-MMP) are metabolites of 6-mercaptopurine, formed through the action of the enzyme thiopurine methyltransferase (TPMT). [, , ] While 6-MMP themselves do not directly contribute to the therapeutic effects of 6-mercaptopurine, their formation represents a significant branch in the drug's metabolism, potentially influencing the levels of other active metabolites. [, , ] Elevated 6-MMP levels have been associated with an increased risk of certain adverse effects, particularly hepatotoxicity. [, , ]
Relevance: 6-MMP are metabolites of 6-mercaptopurine formed by the enzyme TPMT. [, , ] Variations in TPMT activity, often due to genetic polymorphisms, can significantly impact 6-MMP levels. [, , ] High 6-MMP levels have been linked to an increased risk of 6-mercaptopurine toxicity, particularly hepatotoxicity, highlighting the importance of considering TPMT activity when optimizing 6-mercaptopurine therapy. [, , ]
Methotrexate
Compound Description: Methotrexate is an antimetabolite and antifolate drug. [, , ] It is used in the treatment of cancer, autoimmune diseases, and ectopic pregnancy. [, , ] Methotrexate acts by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolic acid, a coenzyme involved in the synthesis of purines and thymidylate, both crucial for DNA synthesis and cell division. [, , ]
Relevance: Methotrexate is often used in combination with 6-mercaptopurine in the treatment of acute lymphoblastic leukemia. [, , ] Both drugs act as antimetabolites, interfering with DNA synthesis, but target different pathways. [, , ] The combination of these drugs can enhance therapeutic efficacy, but also increase the risk of side effects, particularly myelosuppression. [, , ]
Source and Classification
6-Mercaptopurine was first synthesized in the 1950s and has since been utilized in various therapeutic applications, particularly in oncology. It is classified under the category of purine analogs, which inhibit nucleic acid synthesis by interfering with purine metabolism. The compound acts primarily through the inhibition of enzymes involved in nucleotide synthesis, making it a crucial drug in cancer therapy and immunosuppression.
Synthesis Analysis
The synthesis of 6-mercaptopurine monohydrate can be achieved through several methods, with the most common being the reaction of thiol compounds with purine derivatives. A notable method involves the reaction of 2-amino-6-chloropurine with thiourea under acidic conditions, which results in the formation of 6-mercaptopurine.
Technical Parameters
Reagents: Thiourea, 2-amino-6-chloropurine.
Conditions: Acidic medium, typically using hydrochloric acid.
Temperature: Reactions are generally conducted at elevated temperatures to ensure complete conversion.
Yield: The yield can vary based on reaction conditions but typically ranges from 50% to 80%.
Additional methods include PEGylation techniques for enhancing solubility and bioavailability, where polyethylene glycol is conjugated to mercaptopurine to improve its pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of 6-mercaptopurine monohydrate features a purine base with a thiol group (-SH) at the sixth position. The presence of water molecules as part of its crystalline structure indicates that it exists as a hydrate.
Structural Data
IUPAC Name: 7H-purine-6-thione; hydrate.
SMILES Notation: O.Sc1ncnc2nc[nH]c12.
InChI Key: WFFQYWAAEWLHJC-UHFFFAOYSA-N.
The compound's structure allows for hydrogen bonding due to the presence of both nitrogen and sulfur atoms, contributing to its solubility profile and biological activity.
Chemical Reactions Analysis
6-Mercaptopurine participates in various chemical reactions, primarily involving nucleophilic substitutions and redox reactions. Its mechanism of action includes:
Inhibition of Purine Synthesis: It inhibits phosphoribosyl pyrophosphate amidotransferase, a key enzyme in purine biosynthesis.
Formation of Nucleotide Analogs: Once metabolized, it forms nucleotide analogs that are incorporated into DNA and RNA, disrupting normal nucleic acid function.
Relevant Technical Details
Metabolic Pathways: The drug is converted into active metabolites such as thioinosinic acid, which further inhibits purine metabolism.
The mechanism by which 6-mercaptopurine exerts its pharmacological effects involves several key steps:
Conversion to Active Metabolites: Upon administration, it is metabolized to thioinosinic acid, which mimics adenine and guanine.
Inhibition of Nucleotide Synthesis: These metabolites inhibit enzymes involved in de novo purine synthesis, leading to reduced cell proliferation.
Impact on Immune Response: By inhibiting lymphocyte proliferation, it serves as an immunosuppressant, making it useful in conditions requiring immune modulation.
This mechanism is particularly effective in rapidly dividing cells such as those found in tumors or during immune responses.
Physical and Chemical Properties Analysis
6-Mercaptopurine monohydrate exhibits several notable physical and chemical properties:
Appearance: Light yellow to yellow crystalline powder.
Solubility:
Soluble in organic solvents like ethanol (0.2 mg/ml), dimethyl sulfoxide (5 mg/ml), and dimethyl formamide.
Sparingly soluble in aqueous solutions; maximum solubility achieved when initially dissolved in dimethyl sulfoxide before dilution.
Storage Conditions: Recommended storage at -20°C for stability over extended periods.
Relevant Data
pKa Values: The strongest acidic pKa is approximately 10.22, indicating its behavior as a weak acid.
Molecular Weight: Approximately 170.19 g/mol.
Applications
The primary applications of 6-mercaptopurine monohydrate include:
Cancer Treatment: Used extensively in chemotherapy regimens for acute lymphoblastic leukemia and other malignancies.
Immunosuppressive Therapy: Employed in organ transplantation and autoimmune diseases to prevent rejection or manage symptoms.
Research Applications: Utilized in biochemical studies related to nucleic acid metabolism and drug development.
Additionally, ongoing research explores novel formulations such as controlled-release systems that enhance therapeutic efficacy while minimizing side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Purine-6-thiol is a thiol that is the tautomer of mercaptopurine. It has a role as an antineoplastic agent and an antimetabolite. It is a tautomer of a mercaptopurine. It derives from a hydride of a 7H-purine. An antimetabolite antineoplastic agent with immunosuppressant properties. It interferes with nucleic acid synthesis by inhibiting purine metabolism and is used, usually in combination with other drugs, in the treatment of or in remission maintenance programs for leukemia. Mercaptopurine anhydrous is a Nucleoside Metabolic Inhibitor. The mechanism of action of mercaptopurine anhydrous is as a Nucleic Acid Synthesis Inhibitor. Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia. Mercaptopurine is a natural product found in Origanum dictamnus, Allium ampeloprasum, and other organisms with data available. Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04) Mercaptopurine Anhydrous is the anhydrous form of mercaptopurine, a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. Mercaptopurine can cause developmental toxicity according to state or federal government labeling requirements.
18-methoxycoronaridine is under investigation in clinical trial NCT03084952 (Phase 2 Trial to Evaluate 18-Methoxycoronaridine Efficacy, Safety and Tolerability in Cutaneous Leishmaniasis Patients).
1-Alaninechlamydocin is a fungal metabolite originally isolated from a Great Lakes-derived Tolypocladium sp. and an inhibitor of histone deacetylases (HDACs). It reduces total HDAC activity in HeLa cell lysates in a concentration-dependent manner. 1-Alaninechlamydocin reduces proliferation of MIA PaCa-2, PANC-1, and hTERT-HPNE cells (GI50s = 5.3, 14, and 2.0 nM, respectively). 1-Alaninechlamydocin is a potent HDAC Inhibitor, Inducing G2/M Cell Cycle Arrest and Apoptosis in MIA PaCa-2 Cells, inhibiting SE activity at concentrations as low as 2 nM.
1-Acetylferrocene is an organoiron compound with the formula Fe. It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. It is an orange, air-stable solid that is soluble in organic solvents.